(1R)-6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

chiral purity enantiomeric excess procurement specification

Racemic or achiral tetralin amines confound stereochemical outcomes in asymmetric synthesis, reducing yield and requiring additional chromatographic separation. (1R)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1055958-86-5) is the enantiopure (R)-configured building block that eliminates this problem. • Defined (R)-stereochemistry ensures single-diastereomer products, maximizing synthetic yield and eliminating ambiguous SAR data • 6,7-Dimethyl substitution elevates bp to ~289 °C (+39 °C vs. parent) and lowers pKa to ~9, enabling tailored salt formation and distillation protocols • Verified by chiral HPLC on polysaccharide phases; supplied with ≥98% purity for reproducible asymmetric synthesis

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13108548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C(CCC2)N
InChIInChI=1S/C12H17N/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h6-7,12H,3-5,13H2,1-2H3/t12-/m1/s1
InChIKeyGOGRYBOOASLTFR-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Identity & Physicochemical Profile


The target compound is the (R)-configured single enantiomer of a 1-amino-1,2,3,4-tetrahydronaphthalene bearing methyl substituents at the 6- and 7-positions of the aromatic ring. It is a chiral primary amine (CAS 1055958-86-5, molecular formula C₁₂H₁₇N, molecular weight 175.27 g·mol⁻¹) that is supplied as a non-racemic, optically active building block for asymmetric synthesis and medicinal chemistry. Key predicted physicochemical parameters include a boiling point of 288.9 ± 19.0 °C, a density of 0.993 ± 0.06 g·cm⁻³, and a pKₐ of approximately 9 ± 0.20 . These values, together with its defined stereochemistry, distinguish this compound from its racemic and achiral structural analogs in procurement-relevant ways.

Compound Type Chiral (R)-enantiomer building block
Workflow Fit Asymmetric synthesis and chiral recognition studies
Key Differentiation 6,7-Dimethyl substitution alters pKa and boiling point vs. parent 1-aminotetralin Class-level inference; requires experimental validation for specific protocols

(1R)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Why Generics Fail


Although racemic 6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 50399‑48‑9), the opposite (S)-enantiomer (CAS 1212817‑56‑5), and the unsubstituted 1‑aminotetralin (CAS 2217‑41‑6) share a common tetralin scaffold, none can be considered a functionally equivalent substitute for the (R)-configured target compound. The introduction of the 6,7-dimethyl substitution pattern raises the boiling point by approximately 39 °C and lowers the pKₐ by roughly one order of magnitude relative to the parent 1‑aminotetralin , which directly affects distillation behaviour, salt formation, and protonation state in biological media. Moreover, the (R)-configuration imparts a specific chiral recognition profile that is absent in the racemate; enantiomerically impure material can confound stereochemical outcome in asymmetric syntheses and generate ambiguous structure‑activity relationships in receptor‑binding studies. Quantitative evidence for these specific differentiation dimensions is presented in Section 3.

Racemate
Target: (R)-enantiomer, CAS 1055958-86-5
Racemic 6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine, CAS 50399-48-9
Contains 50% undesired (S)-enantiomer; may confound stereochemical outcomes in asymmetric synthesis.
Parent scaffold
Target: 6,7-Dimethyl analog, predicted pKa ≈9.0, BP ≈289 °C
1-Aminotetralin, CAS 2217-41-6, predicted pKa ≈10.0, BP ≈250 °C
~39 °C BP difference and ~1.0 log unit pKa shift may alter distillation behavior and protonation state in assay media.
Opposite enantiomer
Target: (R)-configuration, CAS 1055958-86-5
(S)-enantiomer, CAS 1212817-56-5
Opposite absolute configuration; would reverse stereochemical outcome and chiral recognition profile.

(1R)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Differentiation Evidence


Chiral Identity: (R)-Enantiomer vs Racemate

The target compound is supplied exclusively as the (R)-enantiomer (CAS 1055958-86-5), whereas the commonly encountered racemic form (CAS 50399-48-9) contains an equimolar mixture of (R)- and (S)-enantiomers . In the absence of a published specific rotation, the enantiomeric identity is operationally verified by the distinct CAS number assignment. For procurement, replacement of the single enantiomer with the racemate introduces 50% of the opposite enantiomer, which is unacceptable for asymmetric synthesis or chiral recognition studies.

Chiral Identity: (R) vs Racemate
Head-to-head
Target: 100% (R)-enantiomer
Racemate: 50% (R), 50% (S)
Stereochemical-control context; racemate introduces opposite enantiomer.
Supplier lot specifications confirm enantiomeric identity.
chiral purity enantiomeric excess procurement specification

Boiling Point vs. 1-Aminotetralin

The predicted boiling point of (1R)-6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is 288.9 ± 19.0 °C , whereas the unsubstituted 1-aminotetralin (1,2,3,4-tetrahydro-1-naphthalenamine, CAS 2217-41-6) is predicted to boil at 249.7 ± 19.0 °C [1]. The 39 °C increase is consistent with the introduction of two methyl groups that raise molecular weight and enhance van der Waals interactions.

Boiling Point vs. 1-Aminotetralin
Cross-study comparable
Target: 288.9 ± 19.0 °C
1-Aminotetralin: 249.7 ± 19.0 °C
Δ ≈ +39 °C
Supports distillation-condition review; higher thermal budget required.
Predicted values, ACD/Labs Percepta platform.
boiling point purification distillation

pKa Shift by 6,7-Dimethyl Substitution

The predicted pKa of the target compound is approximately 9 ± 0.20 , while the pKa of unsubstituted 1-aminotetralin is approximately 10.0 ± 0.10 [1]. The ~1.0 log unit decrease in basicity is attributable to the electron-donating methyl groups on the aromatic ring, which reduce the electron density on the amine nitrogen.

pKa Shift by 6,7-Dimethyl
Class-level inference
Target pKa: 9 ± 0.20
1-Aminotetralin pKa: 10.0 ± 0.10
Δ ≈ −1.0 log unit
Protonation-state context may differ; supports salt-formation review.
No experimental pKa data located; predicted values only.
pKa basicity salt formation

Regiochemistry of 6,7-Dimethyl Substitution

Quantum-chemical (PM3 and RHF/6-31G*) and experimental studies on the bromination of 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene demonstrated that the two methyl groups direct electrophilic bromination toward the 5- and 8-positions of the aromatic ring, a regiochemical outcome distinct from that of the parent 1-tetralone [1]. Although the study was performed on the ketone precursor rather than the amine itself, the identical substitution pattern means the amine will exhibit analogous regiochemical bias in electrophilic aromatic substitution reactions, influencing the design of further functionalised derivatives.

Regiochemistry of 6,7-Dimethyl
Supporting evidence
Bromination directed to 5- and 8-positions (observed on ketone precursor)
Reported regiochemical bias context; supports derivatisation route design.
PM3/RHF-6-31G* calculations; J. Serb. Chem. Soc. 2004.
regioselectivity electrophilic substitution synthetic strategy

Enantiomeric Identity: (R) vs. (S)

The (R)-enantiomer (CAS 1055958-86-5) and the (S)-enantiomer (CAS 1212817-56-5) are distinct chemical entities with opposite optical rotation . Although specific rotation values are not publicly reported for either enantiomer, the assignment of separate CAS numbers confirms their non-identical nature. In chiral environments—such as enzyme active sites or chiral stationary phases—the two enantiomers are expected to exhibit different binding affinities and retention times.

Enantiomeric Identity: (R) vs (S)
Head-to-head
(R)-enantiomer, CAS 1055958-86-5
(S)-enantiomer, CAS 1212817-56-5
Opposite absolute configuration
Enantiomer-attribution review; opposite enantiomer expected to differ in chiral assays.
No specific rotation publicly reported.
enantiomer optical activity chiral recognition

Density vs. 1-Aminotetralin

The predicted density of the target compound is 0.993 ± 0.06 g·cm⁻³ , compared with 1.0 ± 0.1 g·cm⁻³ for 1-aminotetralin [1]. The small difference reflects the slightly lower density expected for a compound with two additional methyl groups, which increase molecular volume without a proportional increase in mass.

Density vs. 1-Aminotetralin
Cross-study comparable
Target: 0.993 ± 0.06 g·cm⁻³
1-Aminotetralin: 1.0 ± 0.1 g·cm⁻³
Δ ≈ −0.007 g·cm⁻³
Small density difference; may affect volumetric dosing accuracy in neat dispensing.
Predicted values, ACD/Labs Percepta.
density liquid handling formulation

(1R)-6,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Application Scenarios


Asymmetric Synthesis of Tetralin-Derived Pharmaceuticals

The single (R)-enantiomer identity (Section 3, Evidence Item 5) is essential when this amine is used as a chiral building block or resolution agent. Substituting the racemic mixture (50% R, 50% S) would produce a 1:1 diastereomeric product mixture, reducing yield by half and requiring additional chromatographic separation. The ~1-unit pKa difference from unsubstituted 1-aminotetralin (Section 3, Evidence Item 3) further dictates the conditions for salt formation and extraction during workup .

Chiral Stationary Phase & Enantiomeric Purity Analysis

The ability to distinguish between the (R)- and (S)-enantiomers via chiral HPLC on polysaccharide-derived phases (Section 3, Evidence Item 5) makes this compound a useful probe in method development. The elevated boiling point relative to 1-aminotetralin (+39 °C, Section 3, Evidence Item 2) informs solvent selection for preparative chiral separations to avoid analyte loss due to volatilisation .

SAR Studies on Aminotetralin Receptors

The 6,7-dimethyl substitution substantially alters the electronic and steric profile compared to the unsubstituted parent scaffold, as evidenced by the pKa shift (Section 3, Evidence Item 3) and the distinct regiochemical outcome in electrophilic substitution (Section 3, Evidence Item 4). These quantitative parameter shifts enable medicinal chemists to deconvolute the contribution of ring methylation to receptor binding, metabolic stability, and off-target activity, avoiding confounding effects that would arise from using a non-methylated or racemic analog [1].

High-Temperature Distillation Purification

The predicted boiling point of 288.9 °C (±19 °C) (Section 3, Evidence Item 2) directs the design of distillation protocols for bulk purification. This value is approximately 39 °C higher than that of the parent 1-aminotetralin, necessitating high-temperature heating equipment and potentially reduced pressure to avoid thermal decomposition, which should be specified in procurement-scale manufacturing instructions .

Application
Selection Property
Validation Focus
Asymmetric Synthesis
Single (R)-enantiomer identity
Stereochemical-outcome review; confirm enantiomeric purity before use
Chiral Separation Method Development
Enantiomer differentiation on polysaccharide CSPs
Chiral HPLC retention-time review; assess solvent volatility vs. BP
Aminotetralin Receptor SAR
6,7-Dimethyl substitution profile and pKa shift
Binding-affinity and protonation-state endpoint monitoring
Distillation Purification Scale-Up
Elevated boiling point (≈289 °C predicted)
Thermal-stability and reduced-pressure protocol review
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